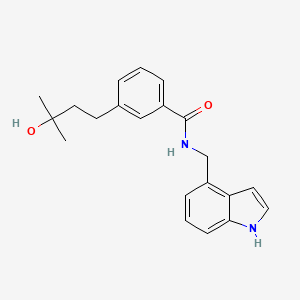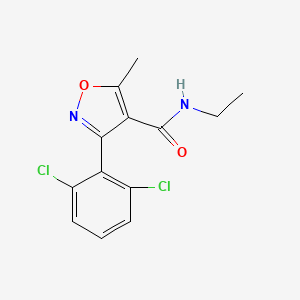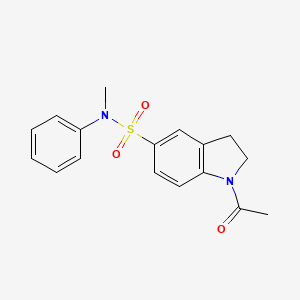
3-(3-hydroxy-3-methylbutyl)-N-(1H-indol-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to the compound , often involves Bischler-Napieralski reactions. For instance, N-(4-Aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, which are consistent with the formation of N-(4-arylbut-3-enyl)benzamide intermediates (Browne et al., 1981). These methods highlight the complexity and creativity involved in synthesizing compounds with intricate structures.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography. For example, the structure of certain benzamide derivatives has been confirmed through this method, establishing specific configurations like the E-isomer (Browne et al., 1981). This technique provides detailed insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions.
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For instance, synthesis processes often involve condensation reactions, cyclization under specific conditions, and interactions leading to the formation of stereochemically complex products (Browne et al., 1981). These reactions are fundamental to creating the desired molecular structures with specific chemical functionalities.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application and effectiveness. Techniques like X-ray crystallography and density functional theory (DFT) calculations are employed to understand these properties in detail (Demir et al., 2015). For example, the crystalline structure determined by X-ray diffraction analysis can reveal the stability and packing of molecules, which are important for the material's physical characteristics.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity with other chemical species, stability under various conditions, and potential for forming bonds, are critical for their application in different fields. Studies involving the synthesis and evaluation of these compounds provide insights into their reactivity patterns, highlighting the role of specific functional groups and molecular structure in their chemical behavior (Jacobs et al., 1994).
科学的研究の応用
Alzheimer's Disease Treatment Potential
A study reports the development of 5-aroylindolyl-substituted hydroxamic acids, highlighting a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, exhibiting neuroprotective activity. It ameliorated impaired learning and memory in animal models, suggesting potential applications in treating Alzheimer's disease (Lee et al., 2018).
Chemical Synthesis Applications
The Bischler-Napieralski reaction, a method for synthesizing indole derivatives, was applied to N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the creation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis pathway demonstrates the compound's utility in creating complex chemical structures, which could have applications in developing new pharmaceuticals or materials (Browne et al., 1981).
Designing Magnets
A study on metalloligands utilized ligands similar in structural complexity to the compound for coordinating with copper ions, forming anionic metalloligands. These ligands, when reacted with lanthanide salts, produced tetranuclear complexes, demonstrating applications in designing single-molecule and single-chain magnets (Costes et al., 2010).
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1H-indol-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,25)11-9-15-5-3-6-16(13-15)20(24)23-14-17-7-4-8-19-18(17)10-12-22-19/h3-8,10,12-13,22,25H,9,11,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHBXXKTHBQSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C3C=CNC3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-(1H-indol-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)


![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)